molecular formula C4H10N2O3S B2715190 N'-hydroxy-3-methanesulfonylpropanimidamide CAS No. 1216362-82-1

N'-hydroxy-3-methanesulfonylpropanimidamide

Cat. No.: B2715190
CAS No.: 1216362-82-1
M. Wt: 166.2
InChI Key: NVVIURXZFLTHSU-UHFFFAOYSA-N
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Description

N’-hydroxy-3-methanesulfonylpropanimidamide is a chemical compound with the molecular formula C4H10N2O3S and a molecular weight of 166.2 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of N’-hydroxy-3-methanesulfonylpropanimidamide consists of 4 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Photocatalytic Oxidation of Sulfur Compounds Photocatalysis, including the use of TiO2-based materials, has been investigated for the oxidation of reduced sulfur compounds such as methanethiol (MSH), dimethylsulfide (DMS), and dimethyldisulfide (DMDS). These are by-products of industrial processes and their oxidation can decrease their harmful effects. Alternative materials, such as aromatic photosensitizers, have shown different oxidation products compared to TiO2, indicating a major pathway leading to sulfoxide and sulfone. This research highlights the potential of photocatalytic processes in treating sulfur compounds in industrial and water treatment plants (Cantau et al., 2007).

Methanotrophic Bacteria for Biotechnological Applications Methanotrophs, bacteria capable of using methane as their sole carbon source, offer a range of potential biotechnological applications. They can produce single-cell protein, biopolymers, nanotechnology components, metabolites like methanol and lipids, and can be engineered to produce new compounds. The versatility of methanotrophs underlines their potential in sustainable production processes, highlighting an interesting area of research for utilizing methane more effectively (Strong et al., 2015).

Anaerobic Oxidation of Methane with Sulphate The anaerobic oxidation of methane (AOM) with sulphate is a significant process in marine environments, mediated by a consortium of methanotrophic archaea and sulphate-reducing bacteria. This review provides lipid biomarker signatures for chemotaxonomic identification of AOM communities, contributing to our understanding of methane's role in marine biogeochemical cycles (Niemann & Elvert, 2008).

Methane in Solid Oxide Fuel Cells Solid oxide fuel cells (SOFCs) offer a promising avenue for the efficient conversion of methane to electricity. The process promises high conversion efficiencies, above 60%, which is significantly higher than current natural gas power plants. This review critically assesses the opportunities and challenges for methane conversion in SOFCs, emphasizing the need for further research to overcome technical difficulties like sulfur and carbon deactivation (Gür, 2016).

Biomethane Production from Crops The production of biomethane through anaerobic digestion of organic wastes and energy crops provides a sustainable method for renewable biofuel generation. This comparative review focuses on methane yield from starch and lignocellulosic crops, highlighting the potential of using marginal lands for cultivation to avoid competition with food crops. It emphasizes the importance of optimizing pre-treatment processes to improve net energy production from these resources (Frigon & Guiot, 2010).

Properties

IUPAC Name

N'-hydroxy-3-methylsulfonylpropanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O3S/c1-10(8,9)3-2-4(5)6-7/h7H,2-3H2,1H3,(H2,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVIURXZFLTHSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)CC/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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